molecular formula C19H19ClN4O2 B1668492 Cgp 31358 CAS No. 125652-47-3

Cgp 31358

Cat. No.: B1668492
CAS No.: 125652-47-3
M. Wt: 370.8 g/mol
InChI Key: STTFFDLZKCMBQO-UHFFFAOYSA-N
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Description

Cgp 31358 is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cgp 31358 typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the 4-chloro-alpha,alpha-dimethylbenzyl intermediate: This step involves the chlorination of alpha,alpha-dimethylbenzyl using a chlorinating agent such as thionyl chloride.

    Methoxylation: The intermediate is then subjected to methoxylation using methanol and a suitable catalyst.

    Triazole ring formation: The methoxylated intermediate undergoes cyclization with hydrazine derivatives to form the 1,2,4-triazole ring.

    Carboxamide formation: Finally, the triazole intermediate is reacted with a carboxylating agent to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cgp 31358 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Cgp 31358 has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cgp 31358 involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit enzyme activity: By binding to the active site of enzymes, it can inhibit their activity, leading to various biological effects.

    Modulate signaling pathways: The compound can affect cellular signaling pathways, influencing cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Cgp 31358 can be compared with similar compounds such as:

    4-Chloro-alpha,alpha-dimethylbenzyl derivatives: These compounds share a similar core structure but differ in their functional groups, leading to variations in their chemical and biological properties.

    1,2,4-Triazole derivatives: Compounds with the 1,2,4-triazole ring exhibit diverse biological activities and are used in various applications, including pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.

Properties

CAS No.

125652-47-3

Molecular Formula

C19H19ClN4O2

Molecular Weight

370.8 g/mol

IUPAC Name

1-[4-[2-(4-chlorophenyl)propan-2-yl]-2-methoxyphenyl]-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C19H19ClN4O2/c1-19(2,12-4-7-14(20)8-5-12)13-6-9-15(16(10-13)26-3)24-11-22-18(23-24)17(21)25/h4-11H,1-3H3,(H2,21,25)

InChI Key

STTFFDLZKCMBQO-UHFFFAOYSA-N

SMILES

CC(C)(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)N3C=NC(=N3)C(=O)N)OC

Canonical SMILES

CC(C)(C1=CC=C(C=C1)Cl)C2=CC(=C(C=C2)N3C=NC(=N3)C(=O)N)OC

Appearance

Solid powder

125652-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(4-(4-chloro-alpha,alpha-dimethylbenzyl)-2-methoxyphenyl)-1,2,4-triazole-3-carboxamide
CGP 31358
CGP-31358

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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